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N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide

Histone Deacetylase Inhibition Epigenetics Cancer Research

N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide (CAS 651767-91-8, also named 7-(hydrazinecarbonylamino)-N-phenylheptanamide) is a synthetic small molecule (C14H22N4O2, MW 278.35 g/mol) belonging to the hydrazinecarboxamide (semicarbazide) class. It features an aniline-derived cap group linked via a seven-carbon heptyl chain to a hydrazinecarboxamide zinc-binding moiety, structurally modeled after the clinically approved histone deacetylase (HDAC) inhibitor suberoylanilide hydroxamic acid (SAHA, vorinostat).

Molecular Formula C14H22N4O2
Molecular Weight 278.35 g/mol
CAS No. 651767-91-8
Cat. No. B12518489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-anilino-7-oxoheptyl)hydrazinecarboxamide
CAS651767-91-8
Molecular FormulaC14H22N4O2
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CCCCCCNC(=O)NN
InChIInChI=1S/C14H22N4O2/c15-18-14(20)16-11-7-2-1-6-10-13(19)17-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11,15H2,(H,17,19)(H2,16,18,20)
InChIKeyOUHRGWHTUUDFMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide (CAS 651767-91-8): Chemotype Summary and Vendor-Independent Procurement Context


N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide (CAS 651767-91-8, also named 7-(hydrazinecarbonylamino)-N-phenylheptanamide) is a synthetic small molecule (C14H22N4O2, MW 278.35 g/mol) belonging to the hydrazinecarboxamide (semicarbazide) class . It features an aniline-derived cap group linked via a seven-carbon heptyl chain to a hydrazinecarboxamide zinc-binding moiety, structurally modeled after the clinically approved histone deacetylase (HDAC) inhibitor suberoylanilide hydroxamic acid (SAHA, vorinostat) [1]. The compound is stored in curated bioactivity databases (ChEMBL ID CHEMBL4553969; BindingDB ID BDBM50529155) with quantitative enzyme inhibition data against multiple human HDAC isoforms [2].

Pathway Study
HDAC8 inhibition assay fit
Chemotype
Non-hydroxamate zinc-binding probe
Selectivity
Isoform-preferring profiling workflow
Data
Curated multi-isoform IC50 annotations

Why In-Class Hydrazinecarboxamide Compounds Cannot Substitute for N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide Without Quantitative Verification


Hydrazinecarboxamide (semicarbazide) derivatives exhibit a broad and divergent biological target space, spanning HDAC inhibition, semicarbazide-sensitive amine oxidase (SSAO) inhibition, antibacterial activity, and insecticidal action, all exquisitely dependent on the precise identity of the N-phenyl cap group and linker architecture [1]. The aniline cap and seven-carbon heptyl linker of N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide were deliberately designed to mimic the SAHA pharmacophore but with a non-hydroxamate zinc-binding group, a substitution that profoundly alters both enzyme isoform selectivity and pharmacokinetic properties compared to hydroxamic acid counterparts [2]. Simple interchange with N-phenylhydrazinecarboxamide, suberoylanilide hydroxamic acid (SAHA), or alternative chain-length semicarbazide analogs cannot preserve the specific HDAC isoform inhibition profile documented for this compound, necessitating procurement of the exact chemical entity for reproducible target engagement [3].

Target Compound
Potential Substitute
Risk Context
N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide
SAHA (vorinostat)
Pan-HDAC profile may mask HDAC8-specific responses
Seven-carbon heptyl linker
Shorter linker analogs
Linker geometry may misalign zinc-binding group
Hydrazinecarboxamide ZBG
Unsubstituted semicarbazide
Lacks aniline cap; no reported HDAC8 engagement

Quantitative Differentiation Evidence: N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide vs Closest Analogs and In-Class Candidates


HDAC8 Enzyme Inhibition: Quantitative IC50 Comparison Demonstrating Sub-Micromolar Activity

N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide inhibits recombinant human HDAC8 with an IC50 of 130 nM in an in vitro biochemical assay using Boc-Lys(Ac)-AMC substrate [1]. This sub-micromolar potency against a Class I HDAC isoform distinguishes it from the parent hydrazinecarboxamide scaffold (semicarbazide, CAS 57-56-7), which lacks the aniline cap and heptyl linker and exhibits no measurable HDAC8 inhibition at comparable concentrations [2]. The compound's activity is attributed to the SAHA-mimetic design where the hydrazinecarbonylamino group replaces the hydroxamic acid zinc-binding moiety, enabling zinc chelation through the semicarbazide functionality while the aniline group occupies the surface recognition pocket [2].

HDAC8 IC50
Reported
130 nM
HDAC8 catalytic domain engagement support
Recombinant enzyme assay; Boc-Lys(Ac)-AMC substrate
Histone Deacetylase Inhibition Epigenetics Cancer Research

HDAC Isoform Selectivity Fingerprint: Differential Activity Across HDAC8, HDAC7, and HDAC5

N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide exhibits a rank-order inhibition profile across human HDAC isoforms: HDAC8 (IC50 = 130 nM) > HDAC7 (IC50 = 3,400 nM) > HDAC5 (IC50 = 39,000 nM), with IC50 values against HDAC3 and HDAC4 exceeding 50,000 nM [1]. This approximately 26-fold selectivity for HDAC8 over HDAC7, and approximately 300-fold over HDAC5, contrasts with the pan-HDAC profile of the clinical hydroxamate SAHA (vorinostat), which inhibits HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8 non-selectively (IC50 values typically <100 nM across isoforms) [2]. The reduced potency toward Class IIa HDACs (HDAC5, HDAC7) suggests that the hydrazinecarboxamide zinc-binding group interacts less favorably with the catalytic zinc geometry of these isoforms compared to the refined active site of HDAC8 [2].

Isoform Selectivity
Cross-study comparable
HDAC8 130 nM; HDAC7 3,400 nM; HDAC5 39,000 nM
HDAC8-preferring profile; ~26-fold over HDAC7
Recombinant isoforms; pan-HDAC comparator SAHA
HDAC Isoform Selectivity Class IIa HDAC Epigenetic Profiling

Non-Hydroxamate Zinc-Binding Group Strategy: Structural Differentiation from Hydroxamic Acid-Based HDAC Inhibitors

N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide replaces the hydroxamic acid (-CONHOH) zinc-binding group present in SAHA and related clinical HDAC inhibitors with a hydrazinecarboxamide (-NHNHCONH2, semicarbazide) moiety [1]. This substitution is pharmacologically significant: hydroxamic acids are metabolically labile (subject to glucuronidation and hydrolysis) and can act as non-selective metal chelators, whereas semicarbazide-based zinc binders offer distinct pharmacokinetic and selectivity properties. In the SAHA-based design series, semicarbazide analog 8b (structurally analogous to the target compound) was identified as one of the most potent non-hydroxamate HDAC inhibitors alongside bromoacetamide derivatives, establishing the viability of this zinc-binding group substitution [1]. The compound therefore represents a structurally distinct alternative for researchers seeking to avoid the metabolic liabilities and broad metal-chelating properties associated with hydroxamic acid-containing HDAC inhibitors.

Zinc-Binding Group
Class-level inference
Hydrazinecarboxamide vs Hydroxamic Acid
Non-hydroxamate ZBG may alter metabolic stability
Suzuki et al. 2003 SAR study
Zinc-Binding Group Non-Hydroxamate Medicinal Chemistry

Curated Database Provenance: ChEMBL/BindingDB-Annotated Bioactivity Data vs Uncharacterized Analogs

N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide is registered in ChEMBL (ID CHEMBL4553969) and BindingDB (BDBM50529155) with quantitative IC50 data against five distinct human HDAC isoforms (HDAC8, HDAC7, HDAC5, HDAC3, HDAC4), all derived from standardized recombinant enzyme assays [1]. In contrast, many structurally similar commercially available hydrazinecarboxamide analogs (e.g., N-butyl-2-phenyl-hydrazinecarboxamide, CAS 35524-21-1; N-hydroxy-2-phenyl-1-hydrazinecarboxamide, CAS 121933-76-4) lack any curated quantitative bioactivity annotations in major public databases, making their biological relevance unverifiable [2]. The availability of machine-readable, database-curated IC50 data for this compound allows direct integration into computational models and structure-activity relationship analyses, streamlining lead optimization workflows that depend on high-confidence assay data.

Data Provenance
Supporting evidence
ChEMBL / BindingDB annotated
Curated multi-isoform IC50 data available
Uncharacterized analogs lack annotations
Bioactivity Database ChEMBL BindingDB

Linker Length Differentiation: Seven-Carbon Heptyl Chain vs Shorter or Longer SAHA Analogs

The seven-carbon heptyl linker in N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide mimics the suberoyl (eight-carbon) linker of SAHA, with the hydrazinecarbonylamino group effectively extending the chain to approximate an eight-atom spacing between the aniline cap and the zinc-binding moiety [1]. In the original SAHA-based design study, the semicarbazide series (including analog 8b) adopted this linker architecture to optimize the spatial relationship between the surface recognition cap and the catalytic zinc ion, as modeling suggested that deviations in chain length would alter zinc coordination geometry and reduce inhibitory potency [1]. In contrast, hydrazinecarboxamide derivatives with shorter linkers (e.g., compounds lacking a polymethylene spacer) or longer linkers (e.g., suberoyl-based analogs with extended chains) would present a different spatial pharmacophore, potentially misaligning the zinc-binding group within the HDAC active site tunnel and altering the isoform selectivity profile [2]. This precise linker geometry is integral to the compound's documented HDAC8-preferring inhibition pattern.

Linker Length
Class-level inference
7-Carbon heptyl chain
Optimal spacing for HDAC8 zinc chelation
Shorter linkers reduce activity in SAR
Linker Optimization SAR HDAC Inhibitor Design

Limited Evidence Acknowledgment: Current Data Gaps vs Structurally Related HDAC Inhibitors

The quantitative evidence base for N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide is currently limited to in vitro enzyme inhibition data against purified recombinant HDAC isoforms, without accompanying data on cellular activity, selectivity against the broader kinome or metalloproteome, metabolic stability, solubility, permeability, or in vivo pharmacokinetics in public databases [1]. In comparison, the clinical HDAC inhibitor SAHA (vorinostat) has extensive published cellular IC50 data, in vivo pharmacokinetic profiles, and clinical safety data that far exceed the characterization of this compound [2]. Additionally, no direct head-to-head comparison with the close structural analog 7-(hydroxyamino)-N-phenylheptanamide (the hydroxamic acid counterpart) or with alternative semicarbazide derivatives has been published. These gaps mean that while the HDAC8 enzyme inhibition profile is documented, selection of this compound for cellular or in vivo applications requires prospective, user-generated validation experiments that cannot be substituted by existing public data.

Evidence Gaps
Supporting evidence
Enzyme-only data; no cellular ADME
Requires user validation beyond biochemical assays
Cellular/in vivo data absent in public domain
Evidence Limitations Procurement Risk Data Gaps

Evidence-Grounded Application Scenarios for N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide Procurement


HDAC8-Specific Biochemical Assay Development and Chemical Probe Validation

The compound's documented HDAC8 IC50 of 130 nM, coupled with its 26-fold selectivity window over HDAC7 and >300-fold over HDAC5, makes it suitable as a starting point for developing HDAC8-selective biochemical screening assays. Researchers can use this compound as a reference inhibitor to benchmark HDAC8 assay performance against a tool compound with a characterized isoform selectivity fingerprint [1].

Non-Hydroxamate Zinc-Binding Group Fragment Evolution in HDAC Inhibitor SAR

As one of the earliest characterized semicarbazide-based HDAC inhibitors in the SAHA-mimetic series, the compound serves as a validated starting point for medicinal chemistry campaigns exploring non-hydroxamate zinc-binding pharmacophores. Its ChEMBL/BindingDB-annotated structure and IC50 data enable structure-based design of focused libraries around the hydrazinecarboxamide zinc-binding motif [1].

Class IIa HDAC Counter-Screening in Isoform Profiling Panels

The quantitative IC50 data across HDAC5 (39,000 nM) and HDAC7 (3,400 nM) allow the compound to function as a weak Class IIa inhibitor control in HDAC isoform profiling panels. This enables researchers to calibrate assay sensitivity ranges for Class IIa HDACs when screening libraries expected to contain predominantly Class I-preferring hits [1].

Computational Docking and Pharmacophore Modeling of Non-Hydroxamate HDAC Inhibitors

The availability of quantitative IC50 data for five HDAC isoforms provides multi-target training data for computational models predicting HDAC isoform selectivity. The compound's unique hydrazinecarboxamide zinc-binding group expands the chemical diversity of training sets beyond the hydroxamic acid-dominated HDAC inhibitor landscape [1].

Application
Selection Property
Validation Focus
HDAC8 biochemical assay development
HDAC8-preferring inhibition profile
Isoform selectivity benchmarking
Non-hydroxamate ZBG SAR
Hydrazinecarboxamide zinc-binding chemotype
Structure-activity around ZBG
Class IIa HDAC counter-screening
Weak Class IIa inhibitory activity
Assay sensitivity calibration
Computational docking & pharmacophore modeling
Multi-isoform IC50 data
Model training with non-hydroxamate chemotype
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